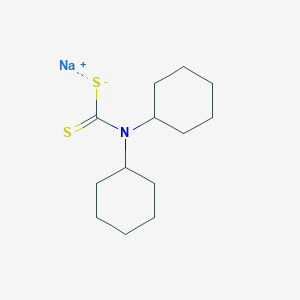
Carbamic acid, dicyclohexyldithio-, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, dicyclohexyldithio-, sodium salt is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a simple process and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of carbamic acid, dicyclohexyldithio-, sodium salt is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of cancer cells. This compound has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Carbamic acid, dicyclohexyldithio-, sodium salt has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of bacteria and fungi. This compound has also been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. In addition, it has been shown to have antioxidant properties and has been used in the treatment of various oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of carbamic acid, dicyclohexyldithio-, sodium salt is its ease of synthesis. This compound can be synthesized in a laboratory setting with ease and at a relatively low cost. In addition, it has been shown to have a wide range of therapeutic applications, making it a valuable compound for scientific research. However, one of the limitations of this compound is its potential toxicity. It has been shown to have toxic effects on certain cell types and should be used with caution in laboratory experiments.
Zukünftige Richtungen
There are several future directions for the study of carbamic acid, dicyclohexyldithio-, sodium salt. One potential direction is the development of new therapeutic applications for this compound. It has been shown to have promising results in the treatment of various diseases and could potentially be used in the development of new drugs. Another potential direction is the study of the mechanism of action of this compound. Further research is needed to fully understand how this compound works and how it can be optimized for therapeutic use. Finally, the development of new synthesis methods for this compound could lead to improved yields and lower costs, making it more accessible for scientific research.
Synthesemethoden
Carbamic acid, dicyclohexyldithio-, sodium salt is synthesized through the reaction of carbon disulfide with sodium hydroxide and cyclohexylamine. The resulting product is then treated with hydrochloric acid to yield the final product. The synthesis of this compound is relatively simple and can be done in a laboratory setting with ease.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, dicyclohexyldithio-, sodium salt has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial properties and has been used in the treatment of various infections. This compound has also been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Eigenschaften
CAS-Nummer |
16528-78-2 |
|---|---|
Molekularformel |
C21H24ClN3O3 |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
sodium;N,N-dicyclohexylcarbamodithioate |
InChI |
InChI=1S/C13H23NS2.Na/c15-13(16)14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h11-12H,1-10H2,(H,15,16);/q;+1/p-1 |
InChI-Schlüssel |
ZNULMQROJUXSKX-UHFFFAOYSA-M |
SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=S)[S-].[Na+] |
Kanonische SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=S)[S-].[Na+] |
Andere CAS-Nummern |
16528-78-2 |
Synonyme |
SODIUMDICYCLOHEXYLDITHIOCARBAMATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



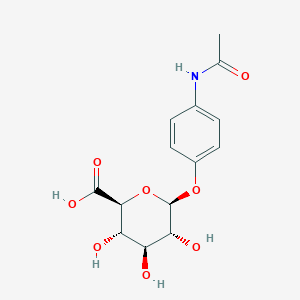
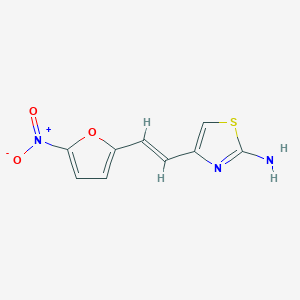
![4H-Cyclopenta[c]thiophene](/img/structure/B230839.png)

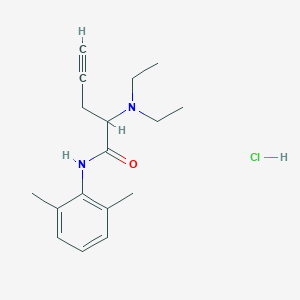
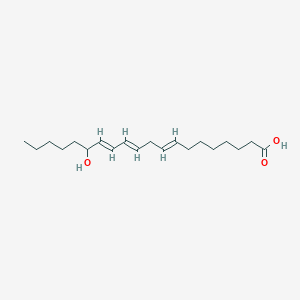
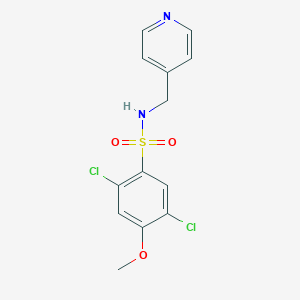

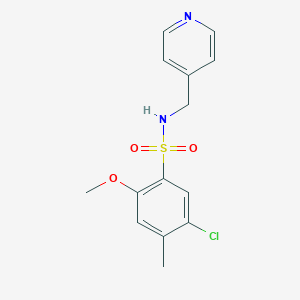

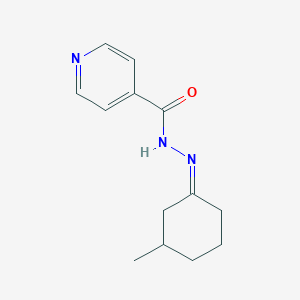
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230868.png)
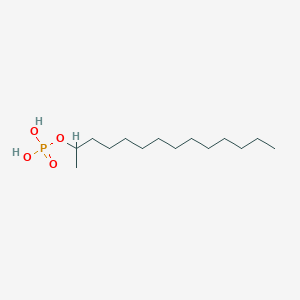
![1-[(4-Ethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230874.png)